molecular formula C14H12N2O2 B8499937 2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol

2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol

Cat. No.: B8499937
M. Wt: 240.26 g/mol
InChI Key: YOQRASPYXLBVOK-UHFFFAOYSA-N
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Description

2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran ring fused with a pyridine ring, which is further substituted with a methylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a radiotracer for imaging studies

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding, depending on the target . The pathways involved can vary, but they generally include signal transduction pathways that lead to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid: Shares a similar pyridine structure but with a boronic acid group instead of a benzofuran ring.

    2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol: Similar structure but with a benzoxazole ring instead of a benzofuran ring.

Uniqueness

Its ability to undergo a wide range of chemical reactions and its potential use in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol

InChI

InChI=1S/C14H12N2O2/c1-15-14-5-2-9(8-16-14)13-7-10-6-11(17)3-4-12(10)18-13/h2-8,17H,1H3,(H,15,16)

InChI Key

YOQRASPYXLBVOK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

[5-(5-Methoxy-benzofuran-2-yl)-pyridin-2-yl]-methylamine (0.24 mmol) was mixed with CH2Cl2 (3 mL) at 0° C. under argon atmosphere. BBr3 (1M in CH2Cl2) (1.0 mL, 1.0 mmol) was added dropwise and the mixture was stirred for 2 h at rt. The mixture was hydrolysed with H2O followed by NaHCO3 (sat. aq.) solution. The resulting mixture was extracted with EtOAc and the organic extracts were dried over Na2SO4. After filtration and evaporation of the solvent, the crude material was purified by preparative HPLC to afford the title compound as a white solid (21 mg). 1H NMR δ ppm 9.10 (s, 1 H) 8.50 (d, 1 H) 7.81 (dd, 1 H) 7.32 (d, 1 H) 6.96 (s, 1 H) 6.81-6.94 (m, 2 H) 6.66 (dd, 1 H) 6.54 (d, 1 H) 2.82 (d, 3 H); MS m/z 241 (M+H).
Quantity
0.24 mmol
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reactant
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3 mL
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reactant
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1 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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